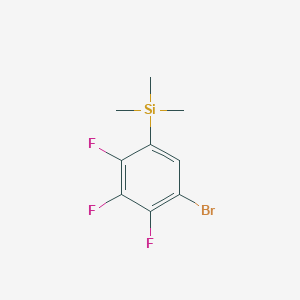
(5-Bromo-2,3,4-trifluorophenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2,3,4-trifluorophenyl)trimethylsilane: is an organosilicon compound with the molecular formula C9H10BrF3Si and a molecular weight of 283.16 g/mol . This compound is characterized by the presence of a bromine atom, three fluorine atoms, and a trimethylsilyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2,3,4-trifluorophenyl)trimethylsilane typically involves the reaction of (5-Bromo-2,3,4-trifluorophenyl)lithium with trimethylsilyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactive intermediates .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2,3,4-trifluorophenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
Chemistry: (5-Bromo-2,3,4-trifluorophenyl)trimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure makes it valuable in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of (5-Bromo-2,3,4-trifluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. In Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .
Comparison with Similar Compounds
- (5-Bromo-2,3,4-trifluorophenyl)methanol
- (5-Bromo-2,3,4-trifluorophenyl)boronic acid
Comparison:
- (5-Bromo-2,3,4-trifluorophenyl)methanol: This compound has a hydroxyl group instead of a trimethylsilyl group, making it more polar and reactive in different types of chemical reactions .
- (5-Bromo-2,3,4-trifluorophenyl)boronic acid: This compound is commonly used in Suzuki–Miyaura coupling reactions but has different reactivity and stability compared to (5-Bromo-2,3,4-trifluorophenyl)trimethylsilane .
Uniqueness: this compound is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
Molecular Formula |
C9H10BrF3Si |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
(5-bromo-2,3,4-trifluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H10BrF3Si/c1-14(2,3)6-4-5(10)7(11)9(13)8(6)12/h4H,1-3H3 |
InChI Key |
ZURFYNOIQORFSO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C(=C1F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



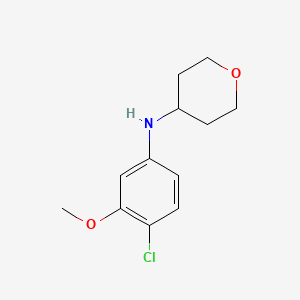
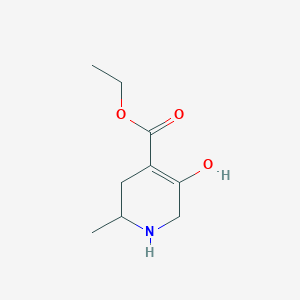
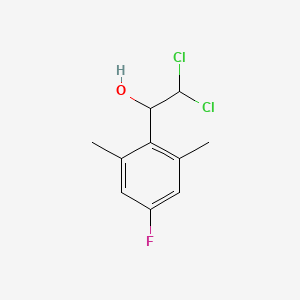
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
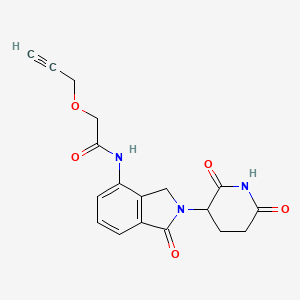
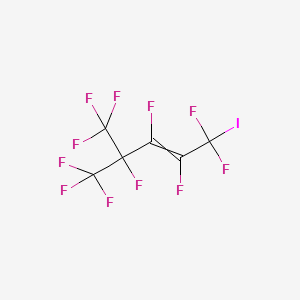
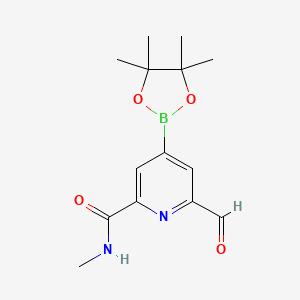
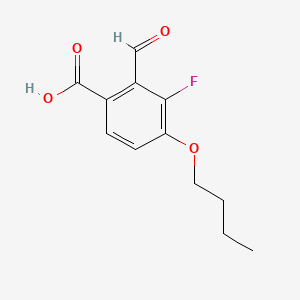
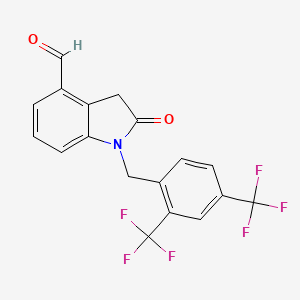
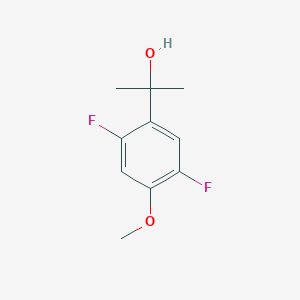
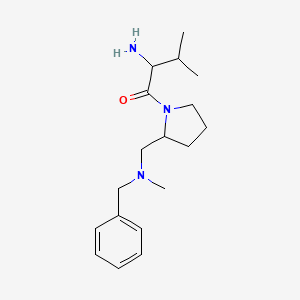
![3-hydroxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]benzamide](/img/structure/B14773814.png)
![5,11,17,23-Tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosane-25,26,27,28-tetrol](/img/structure/B14773830.png)
